Cas no 49548-36-9 (Levamisole phosphate)

Levamisole phosphate structure
Levamisole phosphate structure
Product Name:Levamisole phosphate
CAS No:49548-36-9
MF:C11H12N2S
MW:204.291380882263
CID:331324
PubChem ID:26879
Update Time:2025-04-19

Levamisole phosphate Chemical and Physical Properties

Names and Identifiers

    • Levamisole phosphate
    • Levamisole
    • (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • AB00053661-08
    • (-)-Levamisole
    • BDBM50241179
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • P00039
    • BIDD:GT0372
    • L(-)-Levamisole
    • HY-A0106
    • TCMDC-125847
    • AC-18929
    • SDCCGSBI-0050668.P004
    • LEVAMISOLE [MI]
    • AB00053661-07
    • (-)-Tetramisole
    • Spectrum3_000962
    • UNII-2880D3468G
    • BSPBio_002563
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [VANDF]
    • 2880D3468G
    • AKOS001637203
    • Wormicid
    • CHEBI:6432
    • Prestwick2_000182
    • SCHEMBL19227
    • (S)-(-)-tetramisole
    • Spectrum4_001078
    • Levamisolum [INN-Latin]
    • IDI1_000667
    • tetramisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • SBI-0050668.P003
    • Totalon Topical Cattle Anthelmintic
    • Tramisol Pour-On
    • AB00053661_10
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole (Levamisole)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (S)-
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • LEVAMISOLE [GREEN BOOK]
    • Spectrum2_000865
    • EN300-7407664
    • dl-Tetramisole
    • P02CE01
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • Levamisolum
    • Levovermax
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(tetramisole)
    • Levamisole [INN:BAN]
    • Spectrum5_001645
    • Totalon
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole
    • Tetramisole, (s)-
    • 14769-73-4
    • DTXCID103206
    • NINDS_000667
    • (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • Vermisol 150
    • KBio1_000667
    • Prestwick0_000182
    • KBio2_007225
    • (6S)-6-phenyl-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
    • Levamisolum (INN-Latin)
    • A808675
    • NCGC00162225-02
    • Q417097
    • L-tetramisol
    • L-2,3,5,6-Tetrahyro-6-phenylimidazo(2,1-b)thiazole
    • Levamisole (INN)
    • EINECS 238-836-5
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • Ketrax
    • DS-4066
    • Levamisol (INN-Spanish)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • 14769-73-4 (FREE BASE)
    • DB00848
    • BRD-K73107279-003-03-4
    • levamisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • NCI60_001476
    • 49548-36-9
    • (-)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • NCGC00162225-08
    • SPBio_002024
    • LEVAMISOLE (MART.)
    • DL-429
    • Levamisol [INN-Spanish]
    • SPBio_000909
    • C07070
    • CCG-204775
    • LEVAMISOLE [MART.]
    • LEVOMYSOL
    • NCGC00162225-05
    • Ketrax (TN)
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(Levamisole)
    • NCGC00162225-04
    • D08114
    • HMS2090O04
    • (S)-(-)-Levamisole
    • Levamisol 100 microg/mL in Acetonitrile
    • (-)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [INN]
    • NCGC00162225-03
    • KBio2_004657
    • DivK1c_000667
    • Prestwick1_000182
    • NS00000419
    • Levotetramisole
    • Levamisol
    • CHEMBL1454
    • L-Tetramisole
    • cid_68628
    • C72809
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • CS-W009271
    • 2,3,5,6-Tetrahydro-6-phenyl-imidazo[2,1-b]thiazole, (S)-
    • AB00053661_09
    • NCGC00162225-14
    • levamisolo
    • LEVAMISOLE [WHO-DD]
    • DTXSID4023206
    • KBioGR_001436
    • KBio2_002089
    • Lopac0_000690
    • Lepuron
    • KBioSS_002089
    • KBio3_001783
    • GTPL7210
    • MFCD00792481
    • Spectrum_001609
    • Inchi: 1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
    • InChI Key: HLFSDGLLUJUHTE-SNVBAGLBSA-N
    • SMILES: S1CCN2C1=N[C@@H](C1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 204.07211956g/mol
  • Monoisotopic Mass: 204.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • LogP: 2.3
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd